4-(Difluoromethoxy)-3-fluorobenzonitrile CAS number
4-(Difluoromethoxy)-3-fluorobenzonitrile CAS number
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzonitrile
For the Modern Researcher and Drug Developer
Abstract
This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS No. 954388-59-1), a fluorinated aromatic nitrile of increasing interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, explore validated synthetic pathways, discuss its reactivity profile, and contextualize its potential applications, particularly as a building block in drug discovery programs. This document is intended to serve as a foundational resource for scientists and researchers, offering both theoretical insights and practical guidance for the safe and effective use of this compound.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethoxy group (-OCF₂H) is a particularly valuable moiety, often serving as a bioisostere for hydroxyl or methoxy groups, while offering improved metabolic stability and altered electronic properties. 4-(Difluoromethoxy)-3-fluorobenzonitrile combines this functional group with a benzonitrile scaffold, a common pharmacophore in numerous therapeutic agents, making it a valuable intermediate for the synthesis of novel chemical entities.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Key Identifiers and Properties
The essential identifiers and properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 954388-59-1 | [1][2] |
| Molecular Formula | C₈H₄F₃NO | [2][3] |
| Molecular Weight | 187.12 g/mol | [2] |
| IUPAC Name | 4-(difluoromethoxy)-3-fluorobenzonitrile | [2] |
| Physical Form | Liquid at room temperature | [3] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | Sealed in a dry, room temperature environment |
Structural Representation
The chemical structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile is characterized by a benzene ring substituted with a nitrile group, a fluorine atom, and a difluoromethoxy group.
Caption: 2D structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile.
Synthesis and Reaction Chemistry
The synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile typically involves the difluoromethylation of a phenolic precursor. Understanding the synthetic route is crucial for process development and scale-up.
Primary Synthetic Pathway: Difluoromethylation of a Phenolic Precursor
A common and effective method for synthesizing aryl difluoromethyl ethers is the reaction of a corresponding phenol with a difluoromethylating agent. A general scheme, based on analogous preparations, is outlined below.[2]
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Exemplary):
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-fluorobenzonitrile, an inorganic base (e.g., potassium carbonate, 1.5-2.5 equivalents), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon.
-
Reagent Addition: Add the difluoromethylating agent (e.g., sodium chlorodifluoroacetate, 1.5-2.5 equivalents).
-
Reaction: Heat the mixture to a temperature between 80-150°C and maintain for 1-10 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 4-(Difluoromethoxy)-3-fluorobenzonitrile.
Causality: The use of a polar aprotic solvent like DMF is crucial for dissolving the reagents and facilitating the nucleophilic substitution reaction. The inorganic base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which then attacks the difluoromethylating agent. The reaction is conducted under an inert atmosphere to prevent side reactions with atmospheric oxygen and moisture.
Reactivity Profile
The reactivity of 4-(Difluoromethoxy)-3-fluorobenzonitrile is governed by its three primary functional groups:
-
Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine (benzylamine derivative).[4] These transformations are fundamental in medicinal chemistry for introducing new functional groups and building molecular complexity.
-
Aromatic Ring: The electron-withdrawing nature of the nitrile, fluorine, and difluoromethoxy groups deactivates the ring towards electrophilic aromatic substitution. However, the fluorine atom can be a site for nucleophilic aromatic substitution (SNAᵣ) under specific conditions, allowing for further derivatization.
-
Difluoromethoxy Group: This group is generally stable under many reaction conditions, which is a key advantage for its use in drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly disclosed applications of 4-(Difluoromethoxy)-3-fluorobenzonitrile as a direct precursor to a clinical-stage drug are not widely documented, its structural motifs are highly relevant in modern pharmaceutical development.[5][6] Benzonitrile derivatives are key intermediates in the synthesis of a wide range of therapeutic agents, including SGLT2 inhibitors for diabetes.[7]
The value of this compound lies in its role as a versatile building block. The strategic placement of the fluorine atom and the difluoromethoxy group allows for fine-tuning of a potential drug candidate's properties:
-
Metabolic Stability: The difluoromethoxy group can block sites of oxidative metabolism that might otherwise be susceptible to degradation (e.g., a simple methoxy group).
-
Lipophilicity and Permeability: The fluorine substituents increase lipophilicity, which can enhance a molecule's ability to cross cell membranes.
-
Target Binding: The electronegative fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's binding pocket, potentially increasing potency and selectivity.[8]
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
Working with fluorinated intermediates requires adherence to strict safety protocols. The information below is a summary of common hazards and handling recommendations.[1][9][10]
Hazard Identification
Based on data for structurally related fluorinated benzonitriles, 4-(Difluoromethoxy)-3-fluorobenzonitrile should be handled as a hazardous substance.[11][12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]
-
Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][13]
Conclusion
4-(Difluoromethoxy)-3-fluorobenzonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and materials science. Its unique combination of a reactive nitrile handle and metabolically robust fluorinated moieties makes it an attractive building block for creating novel molecules with tailored pharmacological properties. While its direct application in marketed drugs is not yet established, the principles of medicinal chemistry strongly support its utility for researchers aiming to overcome challenges in metabolic stability and target affinity. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and productive research environment.
References
- Google Patents. (2020). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
-
KSCL. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
Frontiers. (2024). Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer. Retrieved from [Link]
-
Drug Discovery Chemistry. (2025). Conference Program. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
- Google Patents. (2007). WO2007128749A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture.
-
Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2012). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
-
PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... Retrieved from [Link]
-
NIH. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates.... Retrieved from [Link]
-
European Patent Office. (1999). EP 1114809 A1 - PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]
-
PubMed. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Retrieved from [Link]
-
PubMed. (n.d.). Optimizing the use of open-source software applications in drug discovery. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 6. Optimizing the use of open-source software applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007128749A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]
- 8. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. kscl.co.in [kscl.co.in]
